Cas no 438222-04-9 (5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde)

5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde is a specialized furan-based aldehyde compound featuring a 2,4-difluorophenoxymethyl substituent. Its unique structure combines the reactivity of an aldehyde group with the electronic effects of fluorine substitution, making it a valuable intermediate in organic synthesis and pharmaceutical research. The difluorophenoxy moiety enhances its stability and influences its binding properties, while the furan ring contributes to its versatility in heterocyclic chemistry. This compound is particularly useful in the development of bioactive molecules, agrochemicals, and materials science applications. Its well-defined reactivity profile allows for selective modifications, enabling precise derivatization for targeted research or industrial applications.
5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde structure
438222-04-9 structure
Product Name:5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde
CAS No:438222-04-9
MF:C12H8F2O3
MW:238.186930656433
CID:2857489
PubChem ID:3424864
Update Time:2025-08-05

5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • CS-0264199
    • 5-((2,4-Difluorophenoxy)methyl)furan-2-carbaldehyde
    • AK-968/41170506
    • BBL038363
    • 438222-04-9
    • STK301829
    • NSA22204
    • EN300-92292
    • DB-107276
    • 5-[(2,4-difluorophenoxy)methyl]furan-2-carbaldehyde
    • Z275128722
    • 5-(2,4-Difluoro-phenoxymethyl)-furan-2-carbaldehyde
    • Oprea1_117434
    • AKOS000307653
    • 5-[(2,4-difluorophenoxy)methyl]-2-furaldehyde
    • 5-(2,4-difluorophenoxymethyl)furan-2-carbaldehyde
    • 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde
    • MDL: MFCD02253748
    • Inchi: 1S/C12H8F2O3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2
    • InChI Key: ACPDVQWJOBDFHZ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OCC1=CC=C(C=O)O1)F

Computed Properties

  • Exact Mass: 238.04415044Da
  • Monoisotopic Mass: 238.04415044Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 39.4Ų

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5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:438222-04-9)
Order Number:A1160632
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:01
Price ($):314.0
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Additional information on 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde

Professional Introduction to 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde (CAS No. 438222-04-9)

5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 438222-04-9, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a furan ring system linked to an aldehyde group and a (2,4-difluorophenoxy)methyl moiety, which collectively contribute to its distinct chemical properties and reactivity.

The furan ring is a heterocyclic aromatic compound that is widely recognized for its presence in various natural products and pharmaceuticals. Its incorporation into the molecular framework of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde imparts specific electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications. The aldehyde group at the 2-position of the furan ring serves as a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

The presence of the (2,4-difluorophenoxy)methyl group in the compound adds another layer of complexity and functionality. This moiety is known to enhance the lipophilicity and metabolic stability of molecules, which are critical factors in drug design. The dual fluorine atoms at the 2 and 4 positions of the phenyl ring contribute to the electron-withdrawing effect, influencing the overall reactivity and binding affinity of the compound. Such structural features make 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde a promising candidate for further exploration in drug discovery programs.

In recent years, there has been growing interest in exploring the pharmacological potential of furan-based compounds. These molecules have shown promise in various therapeutic areas, including anti-inflammatory, anti-viral, and anticancer applications. The unique combination of structural elements in 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde positions it as a versatile intermediate for synthesizing novel bioactive molecules. Researchers have been leveraging its reactivity to develop derivatives with enhanced pharmacokinetic profiles and improved target specificity.

One of the most compelling aspects of this compound is its potential as a building block for drug development. The aldehyde functionality allows for easy conjugation with various biomolecules, including peptides and nucleotides, facilitating the creation of targeted therapeutic agents. Additionally, the electron-deficient nature of the (2,4-difluorophenoxy)methyl group enhances its ability to interact with biological targets such as enzymes and receptors. This has led to several studies investigating its role in modulating key cellular pathways relevant to human health and disease.

The synthesis of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of the furan core followed by functionalization at the 2-position with an aldehyde group. Subsequent introduction of the (2,4-difluorophenoxy)methyl moiety completes the molecular architecture. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

The pharmacological evaluation of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde has revealed several intriguing properties. In vitro studies have demonstrated its ability to interact with various biological targets, suggesting potential therapeutic benefits. For instance, preliminary research indicates that derivatives derived from this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses. This aligns with ongoing efforts to develop novel anti-inflammatory agents that offer improved efficacy and reduced side effects compared to existing treatments.

The impact of fluorine substitution on the pharmacological properties of furan-based compounds cannot be overstated. The presence of fluorine atoms at strategic positions can significantly alter metabolic stability, binding affinity, and overall bioavailability. In the case of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde, the dual fluorine atoms at the 2 and 4 positions enhance these effects, making it a particularly interesting molecule for drug development. Researchers are exploring how these structural modifications influence drug-like properties such as solubility, permeability across biological membranes (P-glycoprotein), and interactions with cytochrome P450 enzymes responsible for drug metabolism.

The versatility of this compound extends beyond its use as an intermediate in drug synthesis. It has also been explored as a component in materials science applications due to its unique electronic properties. The combination of a furan ring with electron-withdrawing fluorine substituents makes it a candidate for developing advanced materials with tailored optoelectronic characteristics. Such materials could find applications in organic electronics, photovoltaics (solar cells), and other emerging technologies where precise control over molecular structure is essential.

Ongoing research efforts continue to uncover new aspects of 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde's potential applications. Collaborative studies between academic institutions and pharmaceutical companies are focusing on optimizing synthetic routes and exploring novel derivatives with enhanced biological activity. The integration of computational chemistry techniques has accelerated these efforts by allowing researchers to predictively model molecular interactions and identify promising candidates for experimental validation.

The future prospects for this compound are bright given its multifaceted utility across multiple disciplines. As our understanding of molecular interactions deepens, so too does our ability to harness compounds like 5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde for innovative solutions in medicine and materials science. Its unique structural features make it a cornerstone in ongoing research endeavors aimed at addressing some of humanity's most pressing health challenges.

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Amadis Chemical Company Limited
(CAS:438222-04-9)
A1160632
Purity:99%
Quantity:1g
Price ($):314.0
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